Hexadecyl methyl 4-nitrophenyl phosphate
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Overview
Description
Hexadecyl methyl 4-nitrophenyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a hexadecyl chain, a methyl group, and a 4-nitrophenyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl methyl 4-nitrophenyl phosphate can be synthesized through a multi-step process involving the esterification of 4-nitrophenol with hexadecyl methyl phosphate. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl methyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
Hexadecyl methyl 4-nitrophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in enzyme assays and as a substrate for studying phosphatase activity.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying organophosphorus toxicity.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of hexadecyl methyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl paraoxon: Another organophosphorus compound with similar ester and nitrophenyl groups.
Dimethyl 4-nitrophenyl phosphate: Shares the nitrophenyl phosphate moiety but differs in the alkyl chain length.
Uniqueness: Hexadecyl methyl 4-nitrophenyl phosphate is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and membrane permeability. This makes it particularly useful in applications requiring amphiphilic characteristics .
Properties
CAS No. |
189635-44-7 |
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Molecular Formula |
C23H40NO6P |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
hexadecyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C23H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-31(27,28-2)30-23-19-17-22(18-20-23)24(25)26/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
BFGORAJNYUYZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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